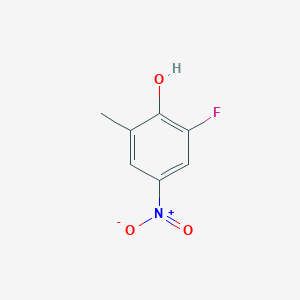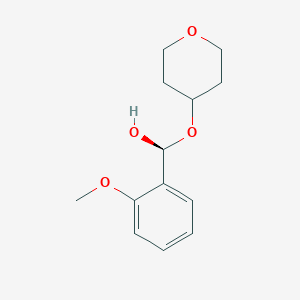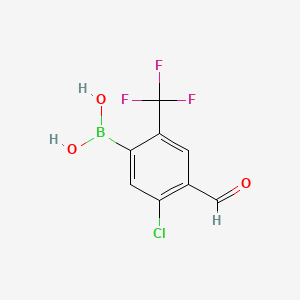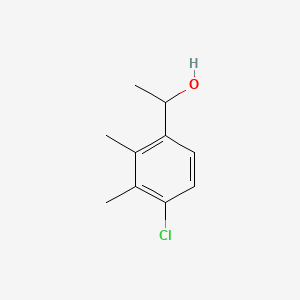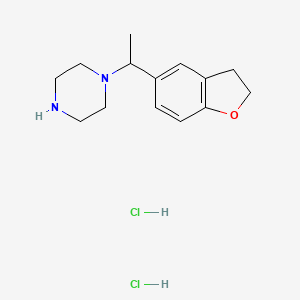![molecular formula C48H39N B14031683 N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structure, which includes multiple phenyl and ethyl groups attached to a benzenamine core. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine typically involves organic synthesis techniques. One common method is through a nucleophilic substitution reaction, where diphenylethenyl groups are introduced into the benzenamine molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound[3][3].
Applications De Recherche Scientifique
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Utilized in biochemical assays and as a fluorescent dye for imaging applications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a hole transport material in OLEDs, facilitating the movement of charge carriers and enhancing the efficiency of the device . Its unique structure allows for effective energy transfer to dopant molecules, leading to improved electroluminescence and color purity .
Comparaison Avec Des Composés Similaires
N,N-bis(naphthalen-1-yl)-N,N-bis(phenyl)-2,2-dimethylbenzidine: Known for its use in OLEDs as a hole transport material.
4-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine: Another compound with similar structural features and applications.
Uniqueness: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine stands out due to its specific combination of phenyl and ethyl groups, which confer unique chemical properties and enhance its performance in various applications. Its ability to act as a hole transport material in OLEDs and its potential therapeutic applications make it a valuable compound in both scientific research and industry .
Propriétés
Formule moléculaire |
C48H39N |
|---|---|
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylaniline |
InChI |
InChI=1S/C48H39N/c1-2-37-23-29-44(30-24-37)49(45-31-25-38(26-32-45)35-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)46-33-27-39(28-34-46)36-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-36H,2H2,1H3 |
Clé InChI |
WSMYNHQKMFAPJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



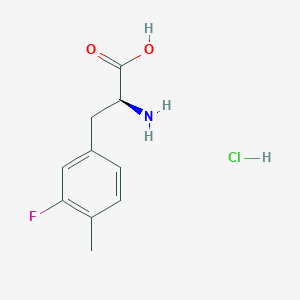
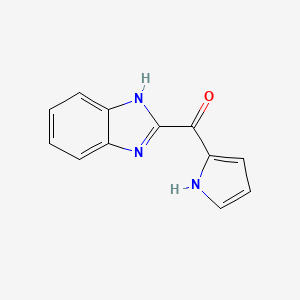

![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)

